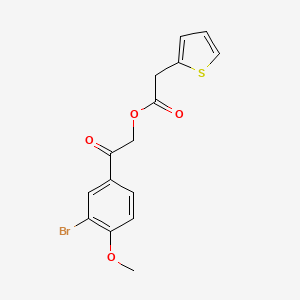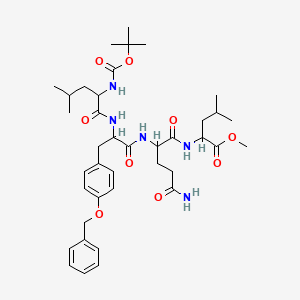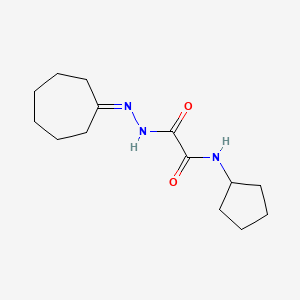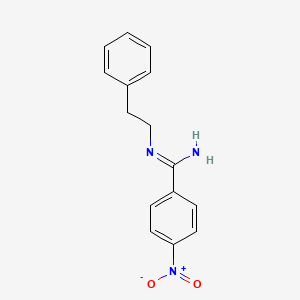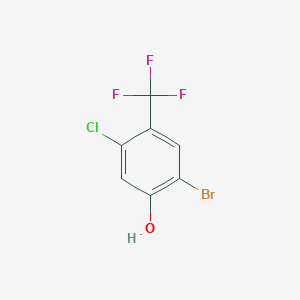
2-Bromo-5-chloro-4-trifluoromethyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-4-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 5-chloro-4-(trifluoromethyl)phenol using bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out at room temperature with constant stirring to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenol ring can undergo further substitution reactions with electrophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted phenols or anilines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Scientific Research Applications
2-Bromo-5-chloro-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-4-(trifluoromethyl)phenol involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its reactivity towards nucleophiles and electrophiles. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and molecular targets may vary depending on the application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorobenzotrifluoride
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)phenol
Uniqueness
2-Bromo-5-chloro-4-(trifluoromethyl)phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenol ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C7H3BrClF3O |
|---|---|
Molecular Weight |
275.45 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2,13H |
InChI Key |
QMZCHJJNPLHXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)
![(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]hepta-1,6-diene-3,5-dione](/img/structure/B12463943.png)
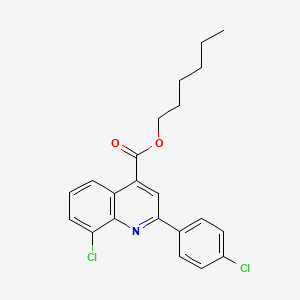
![2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B12463961.png)
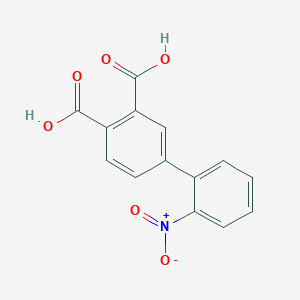
![diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate](/img/structure/B12463971.png)
![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463973.png)
![3-Ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12463980.png)
![1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea](/img/structure/B12463985.png)
![2-[4-(diethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463988.png)
